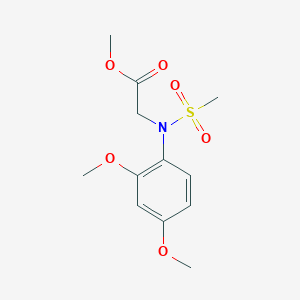![molecular formula C23H14ClN3S B2717790 4-[(4-Chlorophenyl)sulfanyl]-2,6-diphenyl-5-pyrimidinecarbonitrile CAS No. 320418-44-8](/img/structure/B2717790.png)
4-[(4-Chlorophenyl)sulfanyl]-2,6-diphenyl-5-pyrimidinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Chlorophenyl)sulfanyl]-2,6-diphenyl-5-pyrimidinecarbonitrile, otherwise known as 4-CPS-DPC, is an organic compound with a wide range of scientific research applications. It is a heterocyclic compound, meaning it is composed of atoms from different elements, and is composed of a carbonitrile group attached to a pyrimidine ring. This compound has been studied for its potential in the fields of medicinal chemistry, pharmacology, and materials science.
Wissenschaftliche Forschungsanwendungen
Spectroscopic Investigations and Molecular Docking
Vibrational spectral analysis using FT-IR and FT-Raman techniques was carried out for a closely related compound. The study revealed insights into the equilibrium geometry, vibrational wave numbers, and molecular stability. Notably, molecular docking results suggested potential inhibitory activity against GPb, indicating its prospects as an anti-diabetic compound (Alzoman et al., 2015).
Crystal Structure and Cytotoxic Activity
Research into the synthesis of new 4-thiopyrimidine derivatives from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate has led to compounds with varied substituents. These compounds have been subjected to 1H NMR, 13C NMR, IR, and mass spectroscopies, along with single-crystal X-ray diffraction for molecular structure elucidation. Some derivatives exhibited cytotoxicity against various cancer cell lines, including HeLa and K562, providing insights into their potential as chemotherapeutic agents (Stolarczyk et al., 2018).
Dihydrofolate Reductase Inhibitors
Structural characterization of 2,4-disubstituted-dihydropyrimidine-5-carbonitrile derivatives highlighted their potential as dihydrofolate reductase inhibitors. X-ray diffraction analysis provided insights into their L-shaped conformation and intermolecular interactions, which could be foundational for developing new therapeutic agents (Al-Wahaibi et al., 2021).
Antimicrobial Evaluation
A study synthesizing new pyrimidines and condensed pyrimidines evaluated their antimicrobial activity. The reactions involved in synthesizing these derivatives and their efficacy against Gram-positive and Gram-negative bacteria could pave the way for new antimicrobial agents (Abdelghani et al., 2017).
Conductance and Solvent Behavior
Investigations into the conductance and solvent behavior of a structurally similar compound in DMSO-water mixtures at different temperatures provided valuable data on molecular interactions and solvent properties. This research could have implications for understanding the solubility and reactivity of pyrimidine derivatives (Gaware, 2021).
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-2,6-diphenylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClN3S/c24-18-11-13-19(14-12-18)28-23-20(15-25)21(16-7-3-1-4-8-16)26-22(27-23)17-9-5-2-6-10-17/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMYLJLSUQTZOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)SC4=CC=C(C=C4)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethoxy-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzenesulfonamide](/img/structure/B2717707.png)
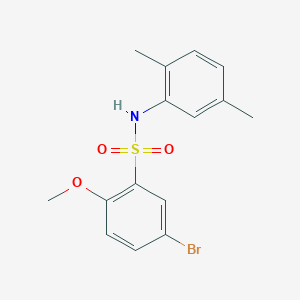


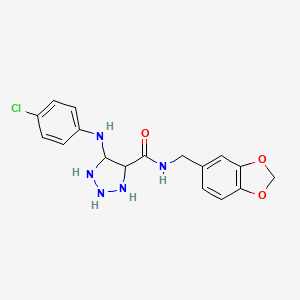
![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2717718.png)
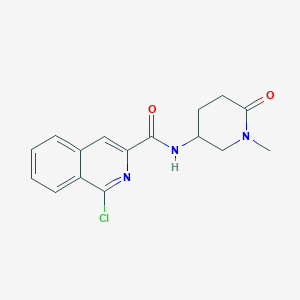
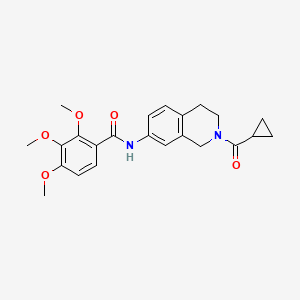
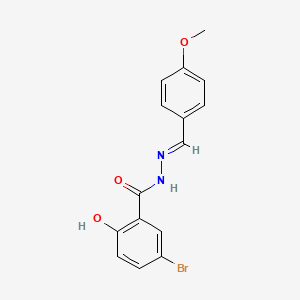

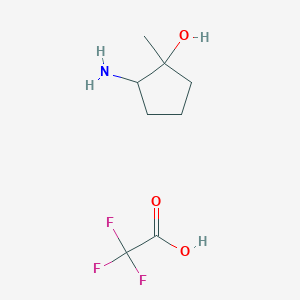
![N-methyl-N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B2717727.png)
